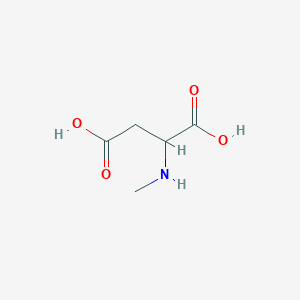

N-Methylaspartic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859971 | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17833-53-3, 4226-18-0 | |

| Record name | N-Methylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU52DFC4WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Note: Measuring NMDA Receptor-Mediated Calcium Influx using Fluorescent Dyes

Abstract & Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a specific type of ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, memory formation, and excitotoxicity. Unlike AMPA or Kainate receptors, NMDARs exhibit high permeability to calcium ions (

Measuring NMDAR function via calcium imaging offers a high-throughput alternative to patch-clamp electrophysiology.[1] However, the unique gating mechanisms of the NMDAR require specific assay conditions—most notably the removal of

This guide details the protocols for using fluorescent calcium indicators (Fluo-4 and Fura-2) to quantify NMDAR activity, emphasizing the critical buffer chemistry and experimental controls required for data integrity.

Mechanistic Foundation: The "Coincidence Detector"

To successfully image NMDAR activity, one must replicate the physiological conditions required for channel opening. The NMDAR functions as a molecular "AND" gate, requiring three simultaneous inputs to open the pore for

-

Agonist Binding: Glutamate (or NMDA).

-

Co-agonist Binding: Glycine (or D-Serine).

-

Depolarization (or Mg removal): Removal of the

block.

In a standard fluorescence assay using non-voltage-clamped cells, the resting membrane potential is negative, meaning

Visualization: NMDAR Activation Logic

Figure 1: The NMDAR functions as a coincidence detector. All three upstream conditions must be satisfied to generate a calcium signal.

Dye Selection Guide

Choosing between single-wavelength (e.g., Fluo-4) and ratiometric (e.g., Fura-2) dyes depends on your instrumentation and the need for absolute quantification versus relative change.

Table 1: Comparison of Calcium Indicators for NMDAR Assays

| Feature | Fluo-4 AM | Fura-2 AM |

| Type | Single Wavelength (Intensometric) | Ratiometric (Dual Excitation) |

| Excitation/Emission | Ex: 494 nm / Em: 506 nm | Ex: 340/380 nm / Em: 510 nm |

| ~345 nM | ~145 nM | |

| Primary Application | High-Throughput Screening (HTS) . Plate readers (FLIPR), fast confocal imaging. | Single-Cell Physiology . Accurate quantification of resting |

| Advantages | Very bright; visible light excitation (less phototoxic); fast sampling. | Self-calibrating; independent of dye concentration or cell thickness. |

| Limitations | Signal depends on dye loading efficiency; cannot measure resting | Requires UV excitation (special optics); slower sampling due to filter switching. |

Critical Reagent Preparation

A. Buffer Chemistry (The "Mg-Free" Rule)

The success of this assay hinges on two buffers. You cannot perform the assay in standard culture media (DMEM/RPMI) as they contain Mg and undefined serum components.

1. Loading/Wash Buffer (Physiological): Used for dye loading and initial washing. Contains Mg to keep cells healthy and channels closed.

-

HBSS (Standard) + 20 mM HEPES.

-

pH 7.4.[2]

2. NMDAR Assay Buffer (Mg-Free): Used during the read step to unblock the receptor.

-

Base:

-free HBSS (Commercial or homemade). -

Additives:

- : 2.0 mM (Ensure defined calcium source).

-

Glycine: 10 - 50 µM (Essential co-agonist).

-

HEPES: 20 mM, pH 7.4.

-

Note: Do not add Glutamate/NMDA yet.

B. Dye Loading Solution

-

Dye: 2-4 µM (Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127: 0.02% - 0.04% (Dispersing agent, mandatory for AM esters).

-

Probenecid: 1.0 - 2.5 mM (Inhibits anion transporters to prevent dye leakage; critical for CHO/HEK cells).

Protocol A: High-Throughput Screening (Fluo-4)

Platform: Fluorescence Plate Reader (e.g., FLIPR, FlexStation) or Microplate Reader.

Workflow Diagram

Figure 2: HTS Workflow using Fluo-4.[3][4] The critical step is the buffer switch to Mg-free conditions prior to agonist injection.

Step-by-Step Procedure

-

Cell Preparation: Plate cells (e.g., HEK293 transfectants or primary neurons) in black-walled, clear-bottom 96/384-well plates. Confluency should be ~80-90%.

-

Dye Loading:

-

Remove culture media.[5]

-

Add 100 µL Loading Buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid.

-

Incubate: 45-60 mins at 37°C (dark).

-

-

Wash:

-

Wash cells 2x with Loading Buffer to remove excess dye.

-

Crucial Step: Perform the final aspiration and replace with 180 µL Mg-Free Assay Buffer (containing 20 µM Glycine).

-

-

Equilibration: Allow plates to rest at Room Temperature (RT) for 10-15 mins. This minimizes thermal artifacts during the read.

-

Measurement (On Instrument):

-

Excitation: 485-495 nm | Emission: 515-525 nm.

-

Baseline: Record for 30 seconds.

-

Injection: Inject 20 µL of 10X Agonist (e.g., 100 µM NMDA final concentration).

-

Read: Continue reading for 120-180 seconds.

-

Protocol B: Single-Cell Ratiometric Imaging (Fura-2)

Platform: Inverted Fluorescence Microscope with Perfusion System.

-

Loading: Load cells on coverslips with Fura-2 AM (2 µM) for 30 mins at 37°C in Loading Buffer.

-

Mounting: Place coverslip in a perfusion chamber on the microscope stage.

-

Perfusion Phase 1 (Baseline): Perfuse with Loading Buffer (with Mg) .

-

Acquire images at 340 nm and 380 nm excitation (Em > 510 nm).

-

Establish a stable ratio (

) for 60 seconds.

-

-

Perfusion Phase 2 (Activation): Switch perfusion to Mg-Free Assay Buffer + 100 µM NMDA + 10 µM Glycine .

-

Observe immediate rise in intracellular calcium.

-

-

Perfusion Phase 3 (Washout): Switch back to Loading Buffer (with Mg) + antagonist (e.g., 10 µM MK-801) to confirm signal specificity.

Data Analysis & Validation

Calculating Response (Fluo-4)

For single-wavelength dyes, data is expressed as the change in fluorescence relative to baseline:

Calculating Response (Fura-2)

For ratiometric dyes, calculate the ratio (

Intracellular calcium

Validation Controls

To ensure the signal is truly NMDAR-mediated:

-

Negative Control: Perform the assay in the presence of AP5 (50 µM) or MK-801 (10 µM) . The signal should be completely abolished.

-

Mg-Block Control: Perform the assay in buffer containing 1.2 mM

. The signal should be significantly reduced or absent (unless cells are depolarized). -

Positive Control: Add Ionomycin (1-5 µM) at the end of the experiment to verify dye loading and cell viability (Maximal Response).

Troubleshooting

-

High Background Fluorescence:

-

Cause: Extracellular dye remaining or dye leakage.

-

Fix: Increase wash steps; ensure Probenecid is fresh and included in all buffers.

-

-

No Response to NMDA:

-

Cause: Presence of

or lack of Glycine. -

Fix: Double-check the "Mg-Free" buffer recipe. Ensure Glycine (10-50 µM) is added to the assay buffer.

-

-

Signal Decay (Run-down):

-

Cause: NMDAR desensitization or dye bleaching.

-

Fix: Use lower excitation intensity; analyze the peak response rather than the sustained plateau.

-

References

-

Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440–3450.

-

Thermo Fisher Scientific. Fluo-4 Product Information and Protocols. Molecular Probes Handbook.

-

Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate.[6] JoVE (Journal of Visualized Experiments).[5]

-

Zhang, S., et al. (2021). Methods for Calcium Imaging in Neuronal Cells. Frontiers in Molecular Neuroscience.

Sources

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. bu.edu [bu.edu]

- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

Advanced Methods for Dissecting NMDA Receptor Trafficking Dynamics

Application Note & Protocol Guide

Introduction

The precise regulation of N-methyl-D-aspartate receptor (NMDAR) trafficking is a fundamental determinant of synaptic plasticity, learning, and neuronal survival. Unlike AMPA receptors, which cycle rapidly in and out of the synapse, NMDARs were historically viewed as relatively stable. However, modern evidence confirms that NMDARs undergo dynamic surface diffusion, constitutive internalization, and activity-dependent recycling.

Dysregulation of these trafficking pathways is implicated in Alzheimer’s disease, schizophrenia, and ischemic injury. This guide moves beyond basic descriptions to provide rigorous, self-validating protocols for quantifying NMDAR surface expression, internalization kinetics, and lateral mobility.

Part 1: Biochemical Quantification of Surface Pools

Method: Reversible Surface Biotinylation

Principle: This method quantitatively separates surface-expressed receptors from intracellular pools using a membrane-impermeable, cleavable biotin ester. It is the gold standard for measuring "steady-state" surface fraction and bulk endocytosis rates.

Critical Mechanism

We use Sulfo-NHS-SS-Biotin .[1] The "Sulfo" group prevents membrane permeation; the "SS" (disulfide) bond allows stripping of the biotin label from the surface using a reducing agent (Glutathione), enabling the specific isolation of internalized receptors in pulse-chase experiments.

Protocol: Steady-State Surface Fractionation

Reagents:

-

Biotinylation Buffer: PBS (pH 7.4) + 1 mM MgCl₂ + 0.1 mM CaCl₂ (PBS-MC). Note: Ca²⁺/Mg²⁺ prevents cell detachment and junctional leakage.

-

Labeling Reagent: 0.5 mg/mL Sulfo-NHS-SS-Biotin in PBS-MC (Prepare fresh; unstable in solution).

-

Quenching Buffer: PBS-MC + 100 mM Glycine (Amine scavenger).

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

Workflow:

-

Cooling: Place neuronal cultures (DIV 14+) on ice for 10 min to arrest all vesicular trafficking. Crucial: All subsequent steps until lysis must be at 4°C.

-

Labeling: Wash cells 2x with ice-cold PBS-MC. Incubate with Labeling Reagent for 20 min on ice with gentle rocking.

-

Quenching: Aspirate biotin. Wash 3x with ice-cold Quenching Buffer (5 min per wash) to terminate the reaction.

-

Lysis: Scrape cells in Lysis Buffer. Sonicate briefly. Centrifuge (14,000 x g, 10 min) to remove nuclei/debris.

-

Affinity Purification: Incubate supernatant with Neutravidin-agarose beads (overnight, 4°C).

-

Elution: Wash beads 3x with Lysis Buffer. Elute proteins by boiling in SDS-PAGE sample buffer (breaking the biotin-streptavidin bond is not necessary; the disulfide bond in the linker is cleaved by DTT/BME in the sample buffer, releasing the receptor).

Data Output: Western blot analysis of "Total" (Input) vs. "Surface" (Bead-bound). Validation: Tubulin or Actin must be absent in the surface fraction (cytosolic control). N-Cadherin or Transferrin Receptor can serve as positive surface controls.

Figure 1: Workflow for surface biotinylation. Cooling prevents internalization during labeling. Absence of cytosolic proteins (Tubulin) in the pull-down confirms membrane integrity.

Part 2: Spatiotemporal Dynamics (Imaging Approaches)

Method A: Antibody Feeding Assay (Internalization)

Principle: Live neurons are labeled with an antibody against an extracellular epitope (e.g., N-terminus of GluN1) at 4°C. Cells are warmed to 37°C to allow internalization, then fixed. Differential staining distinguishes surface (remaining) from internal (endocytosed) receptors.

Protocol:

-

Tagging: Incubate live neurons with anti-GluN1 (extracellular) at 4°C for 15 min.

-

Trafficking Pulse: Wash excess antibody. Transfer cells to conditioned media at 37°C for defined intervals (e.g., 15, 30, 60 min).

-

Control: Keep one set at 4°C (0 min internalization).

-

-

Surface Block/Stain:

-

Place cells back on ice. Fix with 4% PFA (non-permeabilizing).

-

Incubate with a saturated concentration of Secondary Ab (Fluorophore A, e.g., Alexa-488). This labels only surface receptors.

-

-

Internal Stain:

-

Permeabilize cells (0.1% Triton X-100).

-

Incubate with Secondary Ab (Fluorophore B, e.g., Alexa-568). This labels internalized receptors (and any residual surface sites not saturated, though saturation usually prevents this).

-

-

Analysis: Calculate the Internalization Index =

.

Method B: FRAP (Fluorescence Recovery After Photobleaching)

Principle: Measures the lateral diffusion of NMDARs between extrasynaptic (mobile) and synaptic (immobile) pools.

Key Parameter: NMDARs are obligate heteromers. Overexpressed GFP-GluN1 often remains in the ER. Use SEP-GluN1/GluN2B or biolistic transfection of GFP-tagged subunits at low efficiency to prevent overexpression artifacts.

Protocol:

-

Setup: Heated chamber (37°C), CO₂ supply.

-

Bleach: Define a Region of Interest (ROI) over a single spine head. Use high-intensity laser (488 nm) to bleach fluorescence to <20% baseline.

-

Acquisition: Image immediately post-bleach (high frequency: 1 frame/sec for 30s) followed by slow acquisition (1 frame/30s for 10 min). NMDAR recovery is slow compared to AMPARs.

-

Analysis: Fit the recovery curve:

Where

Figure 2: Antibody feeding logic. The sequential staining before and after permeabilization allows ratiometric quantification of internalized receptors.

Part 3: Functional Assessment (Electrophysiology)

Protocol: Silent Synapse "Awakening"

Context: Many NMDARs reside in "silent synapses" that lack functional AMPARs.[2][3][4] Trafficking of AMPARs into these sites (LTP) renders them active. While this measures AMPAR trafficking, the presence of the silent synapse is the functional readout of NMDAR localization without AMPARs.[4]

Setup: Whole-cell patch-clamp in acute hippocampal slices (CA1 region). Internal Solution: Cs-based (to block K+ channels) + Spermine (to block CP-AMPARs if needed).

-

Identification: Clamp neuron at -70 mV . Stimulate Schaffer collaterals.

-

Result: No EPSC (Silent) or small EPSC (Active).

-

-

Verification of NMDARs: Clamp neuron at +40 mV .

-

Result: Large, slow-decaying outward current. This confirms the synapse exists and contains NMDARs, but was silent at -70 mV due to Mg²⁺ block and lack of AMPARs.

-

-

LTP Induction (The "Awakening"):

-

Protocol: Pairing protocol (Depolarize to 0 mV + 2 Hz stimulation for 100 pulses).

-

-

Readout: Return to -70 mV . Appearance of an inward EPSC indicates AMPAR insertion into the previously NMDAR-only silent synapse.

Part 4: Data Summary & Troubleshooting

| Method | Key Readout | Temporal Resolution | Spatial Resolution | Common Pitfall |

| Surface Biotinylation | Total Surface/Internal Ratio | Low (min/hours) | None (Bulk lysate) | Permeabilizing cells during labeling (false surface signal). |

| Antibody Feeding | Endocytosis Rate | Medium (min) | High (Subcellular) | Receptor cross-linking by bivalent antibodies can induce artificial clustering/internalization. |

| FRAP | Lateral Diffusion / Mobile Fraction | High (sec/min) | High (Single spine) | Bleaching too large an area depletes the extrasynaptic reservoir, preventing recovery. |

| pHluorin (SEP) | Exocytosis / Surface Insertion | High (sec) | High (Single spine) | SEP is quenched at pH < 6.0; re-acidification of vesicles can mask internalized pools quickly. |

Troubleshooting Tip (Self-Validating):

-

Biotinylation: Always run a "Strip Control". Label cells at 4°C, then immediately strip with Glutathione. If signal remains, your stripping buffer is inactive or cells were permeabilized.

-

Imaging: Use Monovalent Fab fragments instead of whole IgG for live labeling to prevent antibody-induced clustering (artificial cross-linking).

References

-

Surface Biotinylation & Trafficking

- Title: A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices.

- Source: Journal of Neuroscience Methods (2007).

-

URL:[Link]

-

Antibody Feeding & Internalization

- Title: An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissoci

- Source: Methods in Molecular Biology (2019).

-

URL:[Link]

-

pHluorin (SEP)

-

FRAP Analysis

-

Silent Synapses & Electrophysiology

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Activation of Silent Synapses by Rapid Activity-Dependent Synaptic Recruitment of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Silent synapses and the emergence of a postsynaptic mechanism for LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. FRAP analysis of membrane-associated proteins: lateral diffusion and membrane-cytoplasmic exchange [publications.mpi-cbg.de]

- 7. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ‘Deaf, mute and whispering’ silent synapses: their role in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: NMDA Stock Solution Stability & Optimization

This technical guide details the preparation, storage, and troubleshooting of N-Methyl-D-aspartic acid (NMDA) stock solutions. It is designed for researchers requiring high-fidelity control over excitotoxic or signaling experiments.

Quick Reference: Physicochemical Profile

| Parameter | Specification |

| Molecular Weight | 147.13 g/mol |

| Solubility (Water) | ~30 mg/mL (~200 mM) |

| Solubility (PBS pH 7.2) | ~10 mg/mL (Precipitation Risk High) |

| Storage (Powder) | -20°C (Desiccated) |

| Storage (Stock Solution) | -20°C (Aliquoted, 1 month max recommended) |

Part 1: The Science of Solubilization (Core Directive)

The "Isoelectric Trap": Why Your NMDA Won't Dissolve

Q: I am trying to dissolve NMDA directly in PBS or culture media, but it precipitates. Why?

A: This is a classic issue derived from the zwitterionic nature of amino acid derivatives. NMDA has an acidic side chain. In high-salt buffers like PBS or DMEM, the ionic strength and existing buffering capacity can force the molecule near its isoelectric point or exceed the solubility product constant (

The Fix: Always create a concentrated master stock in pure water or a low-molarity base (NaOH) before introducing it to a physiological buffer.

-

Water: Sufficient for stocks up to ~100 mM.[1]

-

1M NaOH: Required for highly concentrated stocks (>100 mM) to deprotonate the carboxyl groups, driving solubility.

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your experimental concentration.

Caption: Logic flow for selecting the appropriate solvent based on required stock concentration to prevent precipitation.

Part 2: Validated Preparation Protocols

Protocol A: Standard 100 mM Aqueous Stock (Recommended)

Best for general in vitro applications where pH shock to cells must be minimized.

-

Calculate: For 10 mL of 100 mM stock, you need 147.1 mg of NMDA.

-

Weigh: Measure 147.1 mg of NMDA into a sterile 15 mL conical tube.

-

Dissolve: Add 8 mL of sterile Milli-Q water. Vortex vigorously.

-

Note: If the solution remains cloudy, the pH may be too low. Add 1M NaOH dropwise (approx. 10-20 µL) until clear.

-

-

Volume Adjustment: Bring final volume to 10 mL with sterile water.

-

Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters are also acceptable.

-

Aliquot: Dispense 100–500 µL aliquots into sterile microcentrifuge tubes.

-

Store: Freeze immediately at -20°C.

Protocol B: High-Concentration Stock (500 mM)

Used for in vivo microinjections where volume must be minimized.

-

Weigh: Measure quantity for 500 mM.

-

Solvent: Do not use pure water. Start with 0.5 volume of 1M NaOH.

-

Titrate: Vortex. If precipitate persists, add more NaOH dropwise.

-

Neutralize (Carefully): Once dissolved, check pH. If pH > 8.0, back-titrate carefully with dilute HCl to pH ~7.2–7.4, but stop immediately if cloudiness reappears.

Part 3: Troubleshooting & FAQs

Stability & Storage[1][3][4][5][6][7]

Q: Can I refreeze my NMDA stock after thawing? A: No. NMDA is physically stable, but repeated freeze-thaw cycles create microscopic concentration gradients and ice crystal formation that can precipitate the solute.

-

The Rule: Thaw once, use, and discard the remainder.

-

The Fix: Aliquot stocks into single-use volumes (e.g., 50 µL) during preparation.

Q: How long is the stock solution stable at -20°C? A: 1 Month (Conservative) to 3 Months (Practical). While the chemical structure of NMDA is robust, aqueous solutions are prone to:

-

Microbial growth: Even at -20°C, slow enzymatic degradation can occur if not sterile.

-

Evaporation/Sublimation: In poorly sealed tubes, water loss leads to concentration drift.

-

Verification: If you see any crystals or floaters upon thawing, discard the vial.

Experimental Application

Q: I added my stock to the cell culture media, and the media turned yellow/cloudy. A: You likely caused a pH shift or salt precipitation.

-

Mechanism: If you used a NaOH-solubilized stock, the high pH might react with the phenol red in the media (turning it purple/pink) or cause calcium/magnesium salts in the media to precipitate (cloudiness).

-

Solution: Dilute the stock 1:10 in sterile PBS before adding it to the media to buffer the pH shock.

Q: My dose-response curve is shifting to the right (lower potency). Is my stock degrading? A: It is more likely a solubility issue than chemical degradation. If the stock was not fully solubilized (micro-crystals present), the effective concentration is lower than calculated.

-

Test: Centrifuge your thawed stock at 10,000 x g for 5 minutes. If a pellet forms, your concentration was inaccurate.

Diagram 2: Troubleshooting Precipitation in Assays

Caption: Diagnostic flow for identifying the cause of precipitation when adding NMDA stock to experimental media.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22880: N-Methyl-D-aspartic acid. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Brain Penetration of NMDA Receptor Antagonists

Status: Operational Ticket ID: NMDAR-BBB-OPT-001 Assigned Specialist: Senior Application Scientist, CNS Drug Discovery Unit

Executive Summary & Triage

The Problem: You have a high-affinity NMDA receptor (NMDAR) antagonist—likely targeting the glutamate or glycine co-agonist site (e.g., kynurenic acid derivatives)—that shows nanomolar potency in vitro but fails to exhibit efficacy in behavioral models or occupy receptors in vivo.

The Root Cause: NMDAR antagonists, particularly competitive ones, are often highly polar (zwitterionic) to mimic glutamate/glycine. This polarity prevents passive diffusion across the Blood-Brain Barrier (BBB). Furthermore, many are substrates for efflux transporters like P-glycoprotein (P-gp/MDR1).

Immediate Action: Do not simply increase the systemic dose (this leads to peripheral toxicity). Use the Diagnostic Logic Flow below to identify the specific barrier mechanism.

Diagnostic Logic Flow

Figure 1: Diagnostic decision tree to determine if the barrier is active efflux (transporter-mediated) or passive impermeability (physicochemical).

Module A: Chemical Optimization (The "Trojan Horse" Strategy)

If your antagonist is too polar (e.g., a carboxylic acid derivative), you cannot simply remove the polar groups without losing receptor affinity. The solution is a Prodrug Strategy utilizing endogenous transporters.

Case Study: The Kynurenine Pathway

7-Chlorokynurenic acid (7-Cl-KYNA) is a potent glycine-site antagonist but has negligible brain penetration.[1][2] The solution is to administer L-4-Chlorokynurenine (4-Cl-KYN) .

-

Mechanism: 4-Cl-KYN mimics a large neutral amino acid.[1] It crosses the BBB via the LAT1 transporter (SLC7A5).

-

Bioactivation: Once inside the brain parenchyma, it enters astrocytes where the enzyme Kynurenine Aminotransferase II (KAT II) converts it into the active antagonist, 7-Cl-KYNA, which is then released to the synapse.

Mechanism of Action: Astrocytic Bioactivation

Figure 2: The "Trojan Horse" mechanism utilizing LAT1 transport and astrocytic enzymatic conversion to deliver polar NMDAR antagonists.

Troubleshooting Chemical Modifications

| Symptom | Probable Cause | Corrective Action |

| High Potency, Zero Brain Exposure | Zwitterionic character at pH 7.4. | Esterification: Mask carboxylic acids with ethyl/methyl esters to increase lipophilicity (LogD). Ensure plasma esterases can cleave it after BBB transit. |

| High Brain Exposure, Low Efficacy | Prodrug is not converting. | Enzyme Matching: Verify the specific converting enzyme (e.g., KAT II) is expressed in the target ROI (Region of Interest). |

| Rapid Clearance | P-gp Efflux. | Scaffold Hopping: Replace amide bonds with bioisosteres (e.g., triazoles) to reduce P-gp recognition hydrogen bonding potential. |

Module B: Advanced Delivery Systems

If chemical modification alters the pharmacophore too drastically, use formulation engineering to bypass the BBB or facilitate transport.

Intranasal Nanoparticle Delivery (Nose-to-Brain)

This route utilizes the olfactory and trigeminal nerve pathways to bypass the BBB entirely.[3]

-

Recommended Carrier: PLGA (Poly(lactic-co-glycolic acid)) or Chitosan-coated nanoparticles.

-

Why Chitosan? It is mucoadhesive (positively charged), increasing residence time on the nasal mucosa, allowing time for transport.

-

Data Benchmark: Olanzapine-loaded PLGA nanoparticles have demonstrated a 10-fold increase in Brain

compared to free drug solution [6].

Receptor-Mediated Transcytosis (Systemic)

For IV administration, decorate liposomes with ligands that trigger endocytosis at the BBB.

-

Target: Transferrin Receptor (TfR) or Insulin Receptor.

-

Ligand: OX26 monoclonal antibody (rat) or 8D3 (mouse).

-

Protocol Note: Do not saturate the surface. High ligand density causes the particle to stick to the endothelial wall without exocytosing into the brain. Aim for low-avidity binding.

Module C: Validation Protocol (Microdialysis)

Do not rely on whole-brain homogenates. Homogenates measure total drug (bound + unbound) and include drug trapped in capillaries. You must measure the unbound fraction (

Protocol: Dual-Probe Microdialysis for Determination

Objective: Determine the ratio of unbound drug in brain interstitial fluid (ISF) vs. plasma at steady state.

Materials:

-

CMA/12 Microdialysis probes (Brain).

-

CMA/20 Microdialysis probes (Vascular/Jugular).

-

Perfusion fluid: CNS Perfusion Fluid (CMA).

Workflow:

-

Implantation: Stereotaxically implant the brain probe into the target region (e.g., Prefrontal Cortex). Insert the vascular probe into the jugular vein.

-

Recovery Period: Allow 24 hours for BBB repair (acute trauma affects permeability).

-

Dosing: Administer the NMDAR antagonist (IV infusion preferred to reach steady state,

). -

Sampling: Collect dialysate simultaneously from brain and blood every 20 minutes for 4 hours.

-

Retrodialysis (Calibration): At the end of the experiment, perfuse the drug through the probe to calculate in vivo recovery (extraction efficiency).

-

Calculation:

Interpretation:

- : Passive diffusion (Ideal).[4]

- : Active efflux or poor penetration.[4] Action: Go to Module A.

- : Active uptake.

Frequently Asked Questions (FAQ)

Q: Why not just use Ketamine or Memantine? They cross the BBB. A: Ketamine and Memantine are channel blockers (uncompetitive antagonists). They cross the BBB because they are lipophilic amines. However, they block physiological NMDAR activity, leading to psychotomimetic side effects and neurotoxicity (Olney's lesions). Competitive antagonists (Glycine/Glutamate site) are safer but polar. The challenge is making the safe drugs penetrate.

Q: My compound has a LogP of 3.5. Why is it not entering the brain? A: LogP is a measure of lipophilicity for the neutral molecule. At physiological pH (7.4), your compound might be ionized. Check LogD7.4 . If the compound is >99% ionized at pH 7.4, it will not cross by passive diffusion regardless of its theoretical LogP.

Q: Can I use P-gp inhibitors like Verapamil to boost uptake? A: In preclinical models, yes. In humans, no. Co-administering P-gp inhibitors at effective doses causes massive systemic toxicity by altering the pharmacokinetics of other compounds and disrupting the BBB integrity globally.

References

-

Hammarlund-Udenaes, M., et al. (2008). "On the Rate and Extent of Drug Delivery to the Brain."[5][6] Pharmaceutical Research. Link

-

Hokari, M., et al. (1996). "Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid."[1] Neuroreport. Link

-

Linderholm, K. R., et al. (2016). "The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition."[2][7] Journal of Pharmacology and Experimental Therapeutics. Link

-

Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier."[5][6][8][9][10][11][12] Journal of Cerebral Blood Flow & Metabolism. Link

-

Di, L., et al. (2013). "Unbound Brain Concentration: The Key Parameter for CNS Drug Discovery." ACS Chemical Neuroscience. Link

-

Seju, U., et al. (2011). "Olanzapine-loaded PLGA nanoparticles for nose-to-brain delivery: In vitro and in vivo characterization." Current Drug Delivery. Link

Sources

- 1. Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Application of machine learning to predict unbound drug bioavailability in the brain [frontiersin.org]

- 5. Intranasal Delivery of Nanoformulations: A Potential Way of Treatment for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intranasal Drug Delivery by Nanotechnology: Advances in and Challenges for Alzheimer’s Disease Management [mdpi.com]

validating the specificity of NMDA receptor antibodies for western blot

Topic: Validating the Specificity of NMDA Receptor Antibodies Audience: Senior Researchers & Drug Discovery Scientists

Welcome to the NMDAR Technical Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary: The NMDA receptor (NMDAR) is a notorious target for Western Blotting. As a large, multi-pass transmembrane heterotetramer (GluN1/GluN2/GluN3), it presents unique physicochemical challenges. The two most common failure modes we see in the field are thermal aggregation (causing "missing bands") and glycosylation masking (causing "ghost bands" or incorrect molecular weights).

This guide replaces standard protocols with a troubleshooting-first architecture, designed to validate specificity and rescue failed blots.

Module 1: The "Missing Band" Phenomenon (Sample Preparation)

The Problem: You observe a faint signal or no band at the expected molecular weight (MW), despite high expression levels (e.g., in hippocampus or cortex). The Root Cause: Thermal Aggregation. NMDAR subunits (particularly GluN1 and GluN2B) are multi-pass transmembrane proteins with extensive hydrophobic domains. Boiling these samples at 100°C causes them to precipitate and form large aggregates that cannot enter the resolving gel, often getting stuck in the well or stacking gel.

Protocol A: The "Soft-Denature" Lysis Method

Do not follow standard Laemmli boiling protocols.

-

Lysis Buffer Selection: Use RIPA buffer with high detergent strength (1% Triton X-100, 0.1% SDS, 0.5% Sodium Deoxycholate) supplemented with protease/phosphatase inhibitors.

-

Why: NMDARs are postsynaptic density (PSD) enriched. Weak buffers (like NP-40 alone) often fail to solubilize them from the PSD lattice.

-

-

Clarification: Centrifuge lysates at 14,000 x g for 20 mins at 4°C. Collect supernatant.

-

Denaturation (The Critical Step):

-

Mix lysate with 4X LDS or Laemmli Sample Buffer.

-

Incubate at 70°C for 10–20 minutes.

-

ABSOLUTELY NO BOILING (100°C).

-

Validation Data: Thermal Stability

| Condition | Band Intensity (GluN1) | Aggregation (Stacking Gel) | Result |

| 100°C (5 min) | < 10% | High | FAIL (Epitope buried in aggregate) |

| 70°C (10 min) | 100% | Low | PASS (Linearized & Soluble) |

| 37°C (30 min) | ~80% | Low | PASS (Acceptable alternative) |

Module 2: The "Ghost Band" & Smearing (Glycosylation)

The Problem: Your target band appears fuzzy, smeared, or runs 10–15 kDa higher than the predicted molecular weight (e.g., GluN1 predicted ~105 kDa, observed ~120 kDa). The Root Cause: N-Linked Glycosylation. GluN1 has 12 potential N-glycosylation sites; GluN2 subunits have ~7. These glycan trees add significant mass and charge heterogeneity, causing band shifts and smearing.

Protocol B: Enzymatic Deglycosylation (PNGase F Validation)

Use this protocol to prove that the "wrong size" band is actually your target.

Reagents: PNGase F (Peptide:N-glycosidase F), Glycoprotein Denaturing Buffer (10X).[1]

-

Denature: Combine 20 µg protein lysate with Denaturing Buffer. Heat at 70°C for 10 mins (adhering to Module 1 rules).

-

Digestion: Add NP-40 (to counteract SDS inhibition of PNGase F) and 1 µL PNGase F enzyme.

-

Incubation: Incubate at 37°C for 1–2 hours.

-

Analysis: Run the treated sample side-by-side with untreated lysate.

Success Criteria:

-

Untreated Lane: Broad band at ~120 kDa (GluN1) or ~170 kDa (GluN2B).

-

Treated Lane: Sharp, tight band shifted down to the predicted backbone MW (~105 kDa for GluN1).

-

Interpretation: If the band shifts, the antibody is specific to the glycoprotein. If the band does not shift, it is likely non-specific background.

Module 3: Specificity Validation (The Gold Standard)

The Problem: Commercial antibodies often cross-react between GluN2A (165 kDa) and GluN2B (180 kDa) due to high sequence homology in the C-terminus. The Solution: You must validate using a Negative Control System . Since NMDARs are endogenously expressed in almost all neuronal tissue, you cannot rely solely on "low expression" regions.

Visual Workflow: The Validation Decision Tree

Figure 1: Decision tree for validating NMDAR antibody specificity using heterologous expression systems.

Protocol C: The HEK293 "On/Off" Test

HEK293 cells do not endogenously express NMDARs, making them the perfect "blank canvas."

-

Transfection:

-

Lane 1 (Negative): HEK293 transfected with Empty Vector (GFP/LacZ).

-

Lane 2 (Positive): HEK293 transfected with Target (e.g., GluN1).

-

Lane 3 (Specificity): HEK293 transfected with Homolog (e.g., GluN2A if testing GluN2B).

-

-

Lysis & Blot: Follow Protocol A (70°C heat).

-

Result:

-

Lane 1 must be completely blank .

-

Lane 2 must show a strong band.

-

Lane 3 must be blank (if testing subtype specificity).

-

Frequently Asked Questions (FAQ)

Q: Can I use brain tissue from a Knockout (KO) mouse instead of HEK cells? A: Yes, this is the ultimate validation (Genetic KO). However, global GluN1 KO is lethal neonatally. You would need conditional KO tissue (Cre-LoxP) or heterozygous samples. If unavailable, the HEK293 overexpression method (Protocol C) is the industry-accepted alternative.

Q: Why do I see a high molecular weight smear (>250 kDa) at the top of the gel?

A: This is likely an incomplete reduction of the NMDAR complex. NMDARs are tetramers held together by strong hydrophobic interactions. Ensure your sample buffer contains adequate reducing agents (fresh DTT or

Q: My GluN2B antibody shows a doublet. Is it non-specific? A: Not necessarily. GluN2B is heavily phosphorylated (e.g., at Tyr1472). Phosphorylation can cause slight mobility shifts. Treat a lysate aliquot with Lambda Phosphatase; if the doublet collapses into a single band, the antibody is specific to both phospho-states.

References

- Citation for thermal aggreg

- Citation for enzymatic deglycosyl

- Lau, C. G., & Zukin, R. S. (2007). NMDA receptor trafficking in synaptic plasticity and neuropsychiatric disorders. Nature Reviews Neuroscience, 8(6), 413-426.

-

Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol.[2][3][4] Retrieved from [Link]

- Citation for lysis buffer selection and protein solubiliz

-

ResearchGate. (2014). Discussion on NMDAR Western Blot Aggregation. Retrieved from [Link]

- Community validation of the 70°C vs 100°C he

Sources

Validation & Comparative

comparative analysis of NMDA receptor subunit expression in different brain regions

This guide provides a comparative analysis of NMDA receptor (NMDAR) subunit expression, designed for researchers and drug development professionals. It moves beyond basic textbook descriptions to address the functional implications of subunit heterogeneity, specific pharmacological tools, and validated experimental protocols for their detection.

Executive Summary: The Heterogeneity Challenge

The NMDA receptor is not a monolith; it is a dynamic heterotetramer whose function is strictly dictated by its subunit composition. For drug discovery, treating "NMDARs" as a single target is a failed strategy. Success requires targeting specific GluN2/GluN3 subunits that define regional and cellular phenotypes.

-

The Core Assembly: Two obligate GluN1 subunits + two regulatory subunits (GluN2A–D or GluN3A–B).

-

The Variable: The GluN2/3 subunits dictate channel kinetics, ion permeability, and pharmacological sensitivity.

-

The Critical Switch: The developmental transition from GluN2B (high plasticity/excitotoxicity) to GluN2A (synaptic stability) is the most significant variable in NMDAR research.

Regional & Cellular Expression Atlas

The following analysis dissects expression not just by brain region, but by cell type, which is often the overlooked variable in bulk tissue assays.

A. Forebrain (Cortex & Hippocampus)[1]

-

Pyramidal Neurons (Excitatory):

-

Neonatal: Predominantly GluN1/GluN2B di-heteromers. High Ca²⁺ permeability, slow decay kinetics (~300–400 ms), facilitating LTP induction.

-

Adult: Mosaic of GluN1/GluN2A (fast decay, ~50 ms) and GluN1/GluN2A/GluN2B tri-heteromers.

-

Localization Rule: GluN2A is preferentially tethered to the Postsynaptic Density (PSD) via PSD-95. GluN2B is mobile, often extrasynaptic, and recruits death-signaling pathways (e.g., p38 MAPK) when excessively activated.

-

Emerging Insight: GluN3A is not just developmental; it persists in the adult ventral hippocampus , potentially regulating emotional processing.

-

-

Interneurons (Inhibitory - PV+, SOM+):

-

Function: Unlike the fast-acting pyramidal receptors, GluN2D-containing receptors have extremely slow decay kinetics (~1–2 seconds) and lower Mg²⁺ sensitivity. This allows interneurons to integrate synaptic inputs over long windows, maintaining inhibitory tone.

-

Drug Target: GluN2D is a primary target for ketamine’s antidepressant action (disinhibition hypothesis).

B. Cerebellum[4]

-

Granule Cells:

-

The Switch: Distinct switch from GluN2B (early) to GluN2C (adult).

-

GluN2C Properties: Low single-channel conductance, high resistance to Mg²⁺ block. This allows NMDAR activation even at hyperpolarized potentials, critical for high-frequency transmission in mossy fiber-granule cell synapses.

-

C. Glial Cells (Astrocytes)[5]

-

Signature Subunit: GluN2C .[3]

-

Role: Astrocytic NMDARs detect glutamate spillover.[4] Their low Mg²⁺ sensitivity allows them to function at resting membrane potentials, modulating metabolic coupling and gliotransmission.

Summary Table: Subunit Profiles

| Subunit | Primary Region (Adult) | Cell Type Preference | Decay Kinetics | Mg²⁺ Sensitivity | Key Antagonist |

| GluN2A | Cortex, Hippocampus | Pyramidal (Synaptic) | Fast (~50ms) | High | TCN-201, NVP-AAM077 |

| GluN2B | Forebrain, Striatum | Pyramidal (Extra/Synaptic) | Slow (~300ms) | High | Ifenprodil, Ro 25-6981 |

| GluN2C | Cerebellum, Olfactory | Granule Cells, Astrocytes | Intermediate | Low | NAB-14, DQP-1105 |

| GluN2D | Midbrain, Cortex | Interneurons, Dopaminergic | Very Slow (~1-2s) | Low | NAB-14, QNZ46 |

| GluN3A | Ventral Hippocampus | Pyramidal (Specific) | N/A (Glycine-gated) | Insensitive | Limited Tools |

Functional Signaling Logic (Visualization)

The subunit composition dictates the downstream signaling partner. This diagram illustrates why GluN2B is often linked to excitotoxicity while GluN2A supports survival.[5][6]

Figure 1: Signaling divergence based on subunit identity and localization. GluN2A promotes survival via CREB/BDNF, while extrasynaptic GluN2B couples to death pathways via DAPK1.

Experimental Methodologies

Protocol A: Synaptic vs. Extrasynaptic Fractionation

Why this matters: Simply blotting whole-tissue lysate for GluN2B is misleading. You must determine where the receptor is located to understand its function (neurotoxic vs. neurotrophic).

Principle: Extrasynaptic receptors are soluble in mild detergents (Triton X-100) due to weak cytoskeletal anchoring, while synaptic receptors are locked in the insoluble Postsynaptic Density (PSD).

Step-by-Step Workflow:

-

Homogenization:

-

Tissue: Fresh or frozen hippocampus/cortex.

-

Buffer: HEPES-buffered sucrose (0.32M) + Protease/Phosphatase Inhibitors.

-

Action: 10-15 strokes in a glass-Teflon homogenizer.

-

-

Clarification (Remove Nuclei):

-

Spin: 1,000 x g for 10 min at 4°C.

-

Save Supernatant (S1).[7] Discard Pellet (P1 - Nuclei/Debris).

-

-

Crude Membrane Isolation:

-

Spin S1: 10,000 x g for 15 min.

-

Result: Pellet (P2) contains crude membranes (synaptic + extrasynaptic).[7]

-

-

The Critical Fractionation (Triton Extraction):

-

Resuspend P2 in 0.5% Triton X-100 buffer (cold).

-

Incubate: 15 min on ice with mild agitation.

-

Rationale: Triton solubilizes non-PSD membranes (Extrasynaptic pool).

-

-

Separation:

-

Spin: 32,000 x g for 20 min.

-

Supernatant: Contains Extrasynaptic Fraction (Soluble GluN2B).

-

Pellet: Contains Synaptic/PSD Fraction (Insoluble GluN2A/GluN2B).

-

-

Validation (Western Blot):

-

Synaptic Marker: PSD-95 (Must be present only in Pellet).

-

Extrasynaptic Marker: Synaptophysin (Presynaptic, often soluble) or Transferrin Receptor.

-

Protocol B: Co-Immunoprecipitation (Co-IP) for Subunit Association

Why this matters: To determine if receptors are di-heteromers (GluN1/2A) or tri-heteromers (GluN1/2A/2B).

Critical Reagent Note: Do not use harsh detergents like SDS or high Triton concentrations initially, as they disrupt the receptor complex. Use 1% Sodium Deoxycholate (DOC) or 0.5% CHAPS to solubilize the complex while keeping subunits together.

Workflow:

-

Solubilization: Lyse tissue in 1% DOC buffer (pH 9.0) at 37°C for 30 min (DOC works better at higher pH and temp for solubilizing PSD components).

-

Dialysis/Dilution: Dilute to 0.1% DOC with Triton-buffer to prevent antibody interference.

-

Capture:

-

Add anti-GluN2A antibody (e.g., rabbit host).

-

Incubate overnight at 4°C.

-

Add Protein A/G Magnetic Beads (1-2 hours).

-

-

Wash: 3x with low-detergent buffer.

-

Elution & Blot:

-

Elute with 2x SDS-PAGE buffer + DTT.

-

Blot for GluN2B.

-

Interpretation: If you pull down GluN2A and detect GluN2B on the blot, the receptors are Tri-heteromers (GluN1/2A/2B).

-

Workflow Visualization

Figure 2: Biochemical fractionation workflow to separate synaptic (neuroprotective) vs. extrasynaptic (excitotoxic) NMDAR pools.[7]

References

-

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease.[8] Nature Reviews Neuroscience.[5] Link

-

Lau, C. G., & Zukin, R. S. (2007). NMDA receptor trafficking in synaptic plasticity and neuropsychiatric disorders. Nature Reviews Neuroscience.[5] Link

-

Hardingham, G. E., & Bading, H. (2010).[7] Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature Reviews Neuroscience.[5] Link

-

Mullasseril, P., et al. (2010).[9] A subunit-selective potentiator of NR2C- and NR2D-containing NMDA receptors.[3][9][10][11] Nature Communications. Link

-

Murillo, A., et al. (2021). GluN3A expression in the adult ventral hippocampus controls excitatory glycine receptors and anxiety-related behavior. Neuropsychopharmacology. Link

-

Yi, F., et al. (2019). Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors. Neuron. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In the Telencephalon, GluN2C NMDA Receptor Subunit mRNA is Predominately Expressed in Glial Cells and GluN2D mRNA in Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDARs in Alzheimer’s Disease: Between Synaptic and Extrasynaptic Membranes [mdpi.com]

- 6. Synaptic and extrasynaptic distribution of NMDA receptors in the cortex of Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMDA Di-Heteromeric Receptor Populations and Associated Proteins in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. umimpact.umt.edu [umimpact.umt.edu]

- 11. Redirecting [linkinghub.elsevier.com]

A Researcher's Guide to Validating NMDA Receptor Involvement with Selective Antagonists

For researchers in neuroscience and drug development, definitively implicating the N-methyl-D-aspartate (NMDA) receptor in a physiological or pathological process is a critical step. This guide provides a comprehensive comparison of selective antagonists and detailed experimental protocols to rigorously validate NMDA receptor involvement. We will delve into the nuances of antagonist selection, experimental design, and data interpretation, empowering you to generate robust and publishable findings.

The Central Role of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Its overactivation, however, can lead to excitotoxicity, a key factor in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][5][6] This dual role necessitates precise tools to dissect its function.

The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[3][7] This subunit diversity gives rise to distinct pharmacological and biophysical properties, offering opportunities for selective targeting.[3][8]

To confirm the involvement of NMDA receptors in a specific biological process, the most direct approach is to demonstrate that selective pharmacological blockade of the receptor abolishes or significantly attenuates the effect.

The NMDA Receptor Signaling Pathway

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, leading to the removal of a voltage-dependent magnesium (Mg2+) block and allowing the influx of calcium (Ca2+) and sodium (Na+) ions.[3][9] This calcium influx triggers a cascade of downstream signaling events.

Caption: Simplified NMDA receptor signaling pathway.

A Comparative Analysis of Selective NMDA Receptor Antagonists

The choice of antagonist is paramount for a successful validation study. The ideal antagonist should exhibit high selectivity for the NMDA receptor over other glutamate receptors (AMPA and kainate) and, if possible, for specific NMDA receptor subunits. Antagonists are broadly classified based on their mechanism of action.[1][3]

| Antagonist Class | Mechanism of Action | Examples | Key Characteristics |

| Competitive | Bind to the glutamate binding site on the GluN2 subunit, preventing agonist binding.[3] | D-AP5 (D-2-amino-5-phosphonopentanoic acid), CGS 19755 | High selectivity for NMDA receptors. Their effect can be overcome by high concentrations of glutamate. |

| Uncompetitive (Channel Blockers) | Bind within the ion channel pore of the activated receptor, physically occluding ion flow.[5][7] | MK-801 (Dizocilpine), Ketamine, Memantine | Their action is use-dependent, meaning the channel must be open for them to bind. Exhibit voltage-dependency. |

| Glycine Site (Competitive) | Bind to the glycine co-agonist site on the GluN1 subunit. | 7-chlorokynurenic acid (7-CKA) | Block receptor activation by preventing the necessary co-agonist binding. |

| Non-competitive (Allosteric) | Bind to a site distinct from the agonist or co-agonist binding sites to modulate receptor function.[3] | Ifenprodil, Ro 25-6981 | Often exhibit subunit selectivity, particularly for GluN2B-containing receptors.[10][11][12] |

Key Considerations for Antagonist Selection:

-

MK-801 (Dizocilpine): A high-affinity, uncompetitive antagonist that is widely used in preclinical research.[4][7][13] Its very slow off-rate means that its effects are long-lasting and practically irreversible in the timeframe of many experiments, which can be both an advantage and a disadvantage.[7] It has been shown to be neuroprotective in models of traumatic brain injury.[14] However, it can induce psychotomimetic effects, limiting its clinical applicability.[1][7]

-

Ketamine: An uncompetitive channel blocker with a faster off-rate than MK-801.[5][15][16] It is used clinically as a dissociative anesthetic and has gained attention for its rapid antidepressant effects.[1][16] Its psychotomimetic side effects are a significant consideration.[1]

-

Memantine: A low-affinity, uncompetitive antagonist with rapid off-kinetics.[3][5][7] This allows it to preferentially block excessive, pathological NMDA receptor activity while sparing normal synaptic function.[3][5] It is clinically approved for the treatment of Alzheimer's disease.[7]

-

Ifenprodil: A non-competitive antagonist with high selectivity for GluN2B-containing NMDA receptors.[10][11][12][17] This makes it a valuable tool for investigating the specific roles of this subunit in various processes.[10][11] Its derivatives are being explored as potential neuroprotective agents with a potentially better side-effect profile than non-selective antagonists.[8][11][12]

Experimental Protocols for Validation

The following are generalized protocols for in vitro and in vivo validation studies. It is crucial to optimize concentrations and incubation times for your specific experimental system.

In Vitro Validation: Electrophysiology in Brain Slices

This protocol describes how to validate the involvement of NMDA receptors in long-term potentiation (LTP), a cellular correlate of learning and memory.

Objective: To determine if the induction of LTP in hippocampal slices is dependent on NMDA receptor activation.

Materials:

-

Hippocampal brain slices (300-400 µm)

-

Artificial cerebrospinal fluid (aCSF)

-

Selective NMDA receptor antagonist (e.g., D-AP5, 50 µM)

-

Recording and stimulating electrodes

-

Electrophysiology rig with amplifier and data acquisition system

Procedure:

-

Prepare acute hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.

-

Experimental Group: Perfuse the slice with aCSF containing the NMDA receptor antagonist (e.g., 50 µM D-AP5) for at least 20 minutes prior to and during the LTP induction protocol.

-

Control Group: Perfuse the slice with normal aCSF.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Wash out the antagonist (for the experimental group) and continue to record fEPSPs for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.

Expected Results: In the control group, HFS should induce a robust and sustained potentiation of the fEPSP slope. In the D-AP5 treated group, the induction of LTP should be completely blocked or significantly attenuated, demonstrating the necessity of NMDA receptor activation for this form of synaptic plasticity.

Caption: Experimental workflow for in vitro validation of NMDA receptor involvement in LTP.

In Vivo Validation: Behavioral Pharmacology

This protocol outlines a method to assess the role of NMDA receptors in spatial learning and memory using the Morris water maze.

Objective: To determine if blockade of NMDA receptors impairs spatial memory formation in rodents.

Materials:

-

Morris water maze apparatus

-

Rodents (rats or mice)

-

Selective NMDA receptor antagonist (e.g., MK-801, 0.1 mg/kg, i.p.) or vehicle (saline)

-

Video tracking software

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room and the water maze for a day before the experiment.

-

Drug Administration: Administer the NMDA receptor antagonist (e.g., MK-801) or vehicle intraperitoneally (i.p.) 30 minutes before the training session.

-

Acquisition Training:

-

Place a hidden platform in one quadrant of the pool.

-

For 4-5 consecutive days, train each animal in a series of trials (e.g., 4 trials per day) to find the hidden platform.

-

Record the escape latency (time to find the platform) and the path length for each trial using video tracking software.

-

-

Probe Trial:

-

24 hours after the final training session, remove the platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

Expected Results: Control animals (vehicle-treated) should show a progressive decrease in escape latency and path length across training days, indicating learning. In the probe trial, they should spend a significant amount of time in the target quadrant. Animals treated with the NMDA receptor antagonist are expected to show impaired learning, with longer escape latencies and no clear preference for the target quadrant in the probe trial.[9] This demonstrates that NMDA receptor function is necessary for the acquisition of spatial memory.

Data Interpretation and Self-Validation

-

Dose-Response Relationship: A key aspect of validation is demonstrating a dose-dependent effect of the antagonist. A positive result at a single high concentration could be due to off-target effects.

-

Use of Multiple Antagonists: If feasible, validating the finding with a second antagonist that has a different mechanism of action (e.g., a competitive antagonist like D-AP5 and an uncompetitive antagonist like MK-801) provides stronger evidence.

-

Control for Non-Specific Effects: It is crucial to include controls to rule out non-specific effects of the antagonist on baseline cellular function or animal behavior (e.g., motor activity). For instance, in the Morris water maze, ensure that the drug does not impair the animal's ability to swim.

-

Subunit Selectivity: When using a subunit-selective antagonist like ifenprodil, consider including a non-selective antagonist as a positive control to confirm that NMDA receptors are indeed involved, before dissecting the role of a specific subunit.

By carefully selecting the appropriate antagonist and designing rigorous, well-controlled experiments, researchers can confidently validate the involvement of NMDA receptors in their biological system of interest, paving the way for a deeper understanding of brain function and the development of novel therapeutics for neurological disorders.

References

-

MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanism of NMDA receptor channel block by MK-801 and memantine. Retrieved from [Link]

-

PubMed. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Retrieved from [Link]

-

PubMed Central. (n.d.). Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. Retrieved from [Link]

-

PNAS. (2002). Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. Retrieved from [Link]

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

-

Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

-

Oxford Academic. (n.d.). NMDA receptor agonists and competitive antagonists. Retrieved from [Link]

-

PubMed Central. (n.d.). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. Retrieved from [Link]

-

PubMed. (2002). Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors. Retrieved from [Link]

-

ACS Publications. (n.d.). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. Retrieved from [Link]

-

PubMed. (n.d.). Antagonists Selective for NMDA Receptors Containing the NR2B Subunit. Retrieved from [Link]

-

Wikipedia. (n.d.). Dizocilpine. Retrieved from [Link]

-

PubMed. (2018). NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury. Retrieved from [Link]

-

Ovid. (2006). NMDA receptor subunits: function and pharmacology. Retrieved from [Link]

-

PubMed. (1996). A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones. Retrieved from [Link]

-

PubMed. (1988). The NMDA-receptor antagonist, MK-801, suppresses limbic kindling and kindled seizures. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Retrieved from [Link]

-

PubMed Central. (n.d.). The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats. Retrieved from [Link]

-

PubMed Central. (n.d.). Mechanisms underlying differential effectiveness of memantine and ketamine in rapid antidepressant responses. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Pharmacology of NMDA Receptors. Retrieved from [Link]

-

PubMed. (2005). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Retrieved from [Link]

-

PubMed Central. (n.d.). In silico insights into the design of novel NR2B-selective NMDA receptor antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of NMDA receptors and antagonists. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats. Retrieved from [Link]

-

PubMed. (n.d.). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Retrieved from [Link]

-

ResearchGate. (2016). Identification and Characterization of Novel NMDA Receptor Antagonists Selective for NR2A-over NR2B-Containing Receptors. Retrieved from [Link]

-

SpringerLink. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Retrieved from [Link]

-

PubMed Central. (n.d.). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. Retrieved from [Link]

-

YouTube. (2022). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. Retrieved from [Link]

-

ScienceDirect. (2024). Exploring the NMDAR antagonists as potential therapeutic agents in the treatment of Alzheimer's disease- A Review. Retrieved from [Link]

-

PubMed Central. (2024). NMDA Receptor Antagonist Memantine Ameliorates Experimental Autoimmune Encephalomyelitis in Aged Rats. Retrieved from [Link]

-

UNCW. (2011). A comparison of the effects of ketamine and phencyclidine with other antagonists of the NMDA receptor in rodent assays of attent. Retrieved from [Link]

-

YouTube. (2022). Jason Wallach - Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity.... Retrieved from [Link]

Sources

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. youtube.com [youtube.com]

- 10. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dizocilpine - Wikipedia [en.wikipedia.org]

- 14. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms underlying differential effectiveness of memantine and ketamine in rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal protective equipment for handling N-Methylaspartic acid

As a Senior Application Scientist, I understand that robust and reliable research outcomes are built on a foundation of safety and meticulous planning. Handling neuroactive compounds like N-Methylaspartic acid (NMDA) requires a comprehensive understanding of its potential hazards and the implementation of precise safety protocols. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE) for handling NMDA, ensuring both your safety and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Crucial

N-Methylaspartic acid is a potent selective agonist for the NMDA receptor. While invaluable for neuroscience research, it must be handled with care. The primary hazards associated with NMDA in its solid (powder) form are mechanical and irritant in nature. A thorough risk assessment is the first step in any laboratory procedure.[1]

Different Safety Data Sheets (SDS) may vary slightly in their hazard classification, but a conservative approach is always recommended. Key hazards include:

-

Respiratory Tract Irritation : Inhaling fine NMDA powder can irritate the respiratory system.[2]

-

Serious Eye Irritation : Direct contact of the powder with eyes can cause significant irritation.[2]

-

Skin Irritation : Prolonged or repeated contact may cause skin irritation.[2]

While systemic toxicity from dermal absorption in a laboratory setting is low, the primary goal of our PPE strategy is to prevent any direct physical contact and inhalation, thereby mitigating these risks entirely. The use of appropriate PPE is a critical barrier to exposure when engineering controls like fume hoods are not sufficient on their own.[3]

Hazard Summary for N-Methylaspartic Acid

| Hazard Classification | Route of Exposure | Health Effect | Source |

| Skin Irritation | Dermal Contact | Causes skin irritation. | [2] |

| Eye Irritation | Eye Contact | Causes serious eye irritation. | [2] |

| Respiratory Irritation | Inhalation | May cause respiratory irritation. | [2] |

The Core Principle: A Task-Based PPE Strategy

The level of PPE required is not static; it must be adapted to the specific task and the associated risk of exposure. We will approach this using a two-tiered strategy based on the physical form of the NMDA and the procedure being performed.

Tier 1: Handling Solid NMDA (e.g., Weighing, Aliquoting)

This is the highest-risk activity due to the potential for generating airborne dust particles.[4]

-

Engineering Controls : Always handle solid NMDA within a chemical fume hood or a powder containment hood to minimize inhalation exposure.

-

Hand Protection : Wear two pairs of nitrile gloves ("double-gloving"). Nitrile provides excellent protection against incidental chemical contact. The outer glove is considered contaminated and can be removed and replaced if compromised, protecting the inner glove and your skin.

-

Eye and Face Protection : Wear chemical safety goggles that provide a full seal around the eyes.[5] Standard safety glasses with side shields are insufficient as they do not protect against fine dust that can circulate in the air.[6]

-

Body Protection : A clean, long-sleeved laboratory coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.

-

Respiratory Protection : If there is a risk of generating significant dust, especially outside of a containment hood, a NIOSH-approved N95 respirator is required.[7][8] The use of a respirator must be part of your institution's formal respiratory protection program, which includes fit-testing and training.[9]

Tier 2: Handling Dilute NMDA Solutions (e.g., Preparing Media, Injections)

Once NMDA is in solution, the risk of inhalation is negligible. The primary risk shifts to splashes and direct skin/eye contact.

-

Hand Protection : A single pair of nitrile gloves is typically sufficient. However, if working with other hazardous chemicals in the solution (e.g., solvents), consult a glove compatibility chart.

-

Eye Protection : Chemical safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as transferring large volumes, chemical safety goggles are recommended.[10]

-

Body Protection : A fully buttoned, long-sleeved laboratory coat is required.

Visualizing the PPE Selection Workflow

To simplify the decision-making process, the following workflow diagram outlines the key questions and corresponding PPE levels.

Caption: PPE selection workflow for handling N-Methylaspartic acid.

Procedural Guide: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol

-

Lab Coat : Put on your laboratory coat and fasten all buttons.

-

Respiratory Protection (if required) : Put on your N95 respirator. Perform a seal check to ensure a proper fit.

-

Eye Protection : Put on your safety goggles or glasses.

-

Gloves : Put on your first pair of nitrile gloves, ensuring the cuffs go over the cuffs of your lab coat. If double-gloving, put on the second pair over the first.

Step-by-Step Doffing Protocol (The Contamination Removal Sequence)

This process is designed to move from most contaminated to least contaminated.

-

Outer Gloves (if double-gloved) : Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately.

-

Lab Coat : Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes. Hang it in the designated area or place it in a laundry bin if disposable.

-

Eye Protection : Remove goggles or glasses by handling the ear or head straps.

-

Respiratory Protection : Remove the respirator by the straps, without touching the front.

-

Inner Gloves (or single pair) : Remove the final pair of gloves as described in step 1.

-

Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.

Spill Management and Waste Disposal Plan

Even with the best precautions, spills can occur. Be prepared.

Spill Cleanup

-

Alert Personnel : Inform others in the immediate area.

-

Evacuate : If the spill is large or generates a significant amount of dust, evacuate the area.

-

Don Appropriate PPE : Before cleaning, don the full Tier 1 level of PPE, including respiratory protection.

-